Normetanephrine hydrochloride
Overview
Description
Normetanephrine, also known as normetadrenaline, is a metabolite of norepinephrine created by the action of catechol-O-methyl transferase on norepinephrine . It is excreted in the urine and found in certain tissues . It is a marker for catecholamine-secreting tumors such as pheochromocytoma .
Synthesis Analysis
Normetanephrine is a metabolite of norepinephrine, formed by the action of catechol-O-methyl transferase on norepinephrine . In a study, it was found that metanephrine and normetanephrine conjugates were converted to unconjugated metanephrine and normetanephrine by acid hydrolysis .Molecular Structure Analysis
The molecular formula of Normetanephrine hydrochloride is C9H13NO3.HCl . The molecular weight is 219.67 g/mol .Chemical Reactions Analysis
In a study, it was found that metanephrine and normetanephrine conjugates were converted to unconjugated metanephrine and normetanephrine by acid hydrolysis . The reactions of palladium (II) chloride with catecholamines (hydrochlorides of 3-methoxytyramine, normetanephrine, norepinephrine, and dopamine) and pyridine-2-carbaldehyde have afforded four new palladium complexes of different types .Physical And Chemical Properties Analysis
Normetanephrine hydrochloride is a pale yellow to tan solid . It is soluble in water (90 mg/mL) and DMSO (20 mg/mL) . It should be stored at -20°C, protected from light, in a dry and sealed condition .Scientific Research Applications
Electrochemical Detection in Urine
Normetanephrine is a marker for pheochromocytoma, a rare catecholamine-secreting tumor. A study by El Khamlichi et al. (2018) developed a novel carbon/chitosan electrode paste for sensitive voltammetric determination of normetanephrine in urine, showing its potential in pharmaceutical and clinical preparations (El Khamlichi et al., 2018).
Metabolism in Rat Brain
Schanberg et al. (1968) identified that injected normetanephrine-H3 in rat brains is primarily metabolized by monoamine oxidase, suggesting its significant role in brain metabolism and its potential as a metabolic marker (Schanberg et al., 1968).
Pediatric Reference Interval for Metanephrines
Griffin et al. (2011) established a pediatric age-related reference interval for normetanephrine measurement, aiding in the diagnosis of Neuroblastoma in children (Griffin et al., 2011).
Plasma and Erythrocyte Concentrations
Yoneda et al. (1984) explored the enzymatic hydrolysis of normetanephrine in plasma and red blood cells, revealing that red blood cells may play an important role in norepinephrine metabolism (Yoneda et al., 1984).
Colorimetric Detection Using Gold Nanoparticles
Godoy-Reyes et al. (2019) developed a colorimetric method for detecting normetanephrine using functionalised gold nanoparticles, which can be useful in diagnosing adrenal tumors like pheochromocytoma (Godoy-Reyes et al., 2019).
Plasma Concentration for Pheochromocytoma Diagnosis
Lenders et al. (1993) reported the use of liquid chromatography with electrochemical detection to determine plasma concentrations of normetanephrine, offering an approach to examine catecholamines' extraneuronal metabolism and aiding in pheochromocytoma diagnosis (Lenders et al., 1993).
Safety And Hazards
Normetanephrine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear eye protection/face protection .
Future Directions
Normetanephrine hydrochloride has been used in the diagnosis and monitoring of patients with pheochromocytoma and related neurogenic tumors . There is ongoing research into the development of more precise, rapid, and specific methods for the quantification of free metanephrines in plasma . Further studies are also being conducted to synthesize palladium (II) complexes from catecholamines .
properties
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPRGQZWKTEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905944 | |
Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Normetanephrine hydrochloride | |
CAS RN |
1011-74-1, 13015-71-9 | |
Record name | (±)-Normetanephrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Normetanephrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Normetanephrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORMETANEPHRINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RS049K51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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